molecular formula C12H8F3NO2 B6368455 2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine CAS No. 204074-33-9

2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine

Cat. No.: B6368455
CAS No.: 204074-33-9
M. Wt: 255.19 g/mol
InChI Key: VZQGILWWKXUKKH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine is an organic compound characterized by the presence of a hydroxyl group at the second position and a trifluoromethoxyphenyl group at the third position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-4-trifluoromethoxyphenylpyridine.

    Hydroxylation: The amino group is converted to a hydroxyl group using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are employed.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridine
  • 2-Hydroxy-3-(trifluoromethyl)pyridine
  • 2-Hydroxy-4-(trifluoromethyl)pyridine

Uniqueness: 2-Hydroxy-3-(4-trifluoromethoxyphenyl)pyridine is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-5-3-8(4-6-9)10-2-1-7-16-11(10)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQGILWWKXUKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683144
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204074-33-9
Record name 3-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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